



# Vps34-IN-1 In Vitro Kinase Assay: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vps34 (Vacuolar protein sorting 34), also known as the catalytic subunit of class III phosphoinositide 3-kinase (PIK3C3), is a crucial enzyme in cellular trafficking pathways, including autophagy and endocytosis.[1][2][3][4] It exclusively phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key signaling lipid that recruits specific effector proteins to regulate vesicle formation and trafficking.[5] Given its role in various physiological and pathological processes, Vps34 has emerged as a significant target for drug discovery. **Vps34-IN-1** is a potent and highly selective inhibitor of Vps34, with a reported in vitro IC50 of approximately 25 nM.[6][7][8][9] This document provides detailed protocols for performing in vitro kinase assays to characterize the activity of Vps34 and the inhibitory potential of compounds like **Vps34-IN-1**, utilizing both radioisotopic and non-radioisotopic (TR-FRET) methods.

## **Introduction to Vps34 Signaling**

Vps34 is a central regulator of intracellular membrane dynamics. It functions within two primary, mutually exclusive complexes:

 Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[5]



• Complex II: In this complex, ATG14L is replaced by UVRAG, directing its function towards the endocytic pathway and late-stage autophagy (autophagosome-lysosome fusion).[5]

The production of PI(3)P by these complexes facilitates the recruitment of proteins containing FYVE or PX domains, which are critical for the progression of autophagy and endosomal sorting.[2] Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its specific inhibition a promising therapeutic strategy.

## **Vps34 Signaling Pathway**





Click to download full resolution via product page

Caption: Vps34 signaling pathway in autophagy and endocytosis.



## **Quantitative Data for Vps34 Inhibitors**

The selectivity of **Vps34-IN-1** is a key attribute, making it a valuable tool for dissecting the specific roles of class III PI3K.

| Compound            | Target | IC50 (nM) | Selectivity Notes                                                                                                     |
|---------------------|--------|-----------|-----------------------------------------------------------------------------------------------------------------------|
| Vps34-IN-1          | Vps34  | 25        | Highly selective; does not significantly inhibit class I and class II PI3Ks at concentrations up to 1 μΜ.[6][7][8][9] |
| PIK-III             | Vps34  | 18        | Exhibits over 100-fold<br>selectivity for Vps34<br>compared to other<br>PI3Ks.[10]                                    |
| SAR405              | Vps34  | 1.2       | Potent and selective inhibitor.[10]                                                                                   |
| 3-Methyladenine     | Vps34  | 25,000    | Broad-spectrum PI3K inhibitor, also inhibits class I PI3Ks.[7]                                                        |
| Buparlisib (BKM120) | Vps34  | 2,400     | A pan-PI3K inhibitor with significantly lower potency against Vps34 compared to class I isoforms.[7]                  |

## **Experimental Protocols**

Two common methods for in vitro Vps34 kinase assays are presented below: a traditional radioactive assay and a non-radioactive TR-FRET assay.

## **Experimental Workflow Overview**





Click to download full resolution via product page

Caption: General workflow for in vitro Vps34 kinase assays.

## **Protocol 1: Radioactive Vps34 Kinase Assay**

This method measures the incorporation of a radiolabeled phosphate from [y-32P]ATP into the lipid substrate, phosphatidylinositol (PI).

Materials:



- Recombinant Vps34/Vps15 complex
- Phosphatidylinositol (PI)
- [y-32P]ATP
- Cold ATP
- Vps34-IN-1
- Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MnCl<sub>2</sub>, 1 mM DTT, 0.02% CHAPS)
- Liposome Preparation Buffer (25 mM HEPES pH 7.5, 200 mM NaCl)
- Chloroform, Methanol, N2 gas
- Lipid extruder with 100 nm polycarbonate membranes
- Silica 60 TLC plates
- TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water)
- · Phosphorimager or X-ray film

### Procedure:

- Liposome Preparation: a. In a glass tube, dry the desired amount of PI from chloroform under a stream of N₂ gas. For multiple reactions, calculate 10 μg of PI per reaction. b. Further dry the lipid film under vacuum for at least 1 hour. c. Rehydrate the lipid film in Liposome Preparation Buffer to a concentration of 1 mg/mL and vortex vigorously. d. Subject the lipid solution to 10 freeze-thaw cycles using liquid nitrogen and a 37°C water bath. e. Extrude the solution at least 11 times through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs). Use prepared liposomes within 24 hours.[11]
- Kinase Reaction: a. Prepare a master mix of reagents. For a single 50 μL reaction, combine:
  - 10 μL of 5x Kinase Assay Buffer
  - Recombinant Vps34/Vps15 enzyme (e.g., 50 ng)



- 10 μg of extruded PI liposomes
- **Vps34-IN-1** at various concentrations (or DMSO as vehicle control)
- $\circ$  Water to a final volume of 40 μL. b. Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at room temperature. c. To initiate the reaction, add 10 μL of 5x ATP mix (e.g., final concentration of 5 μM cold ATP spiked with 3 μCi [y-32P]ATP). d. Incubate for 30 minutes at 30°C with gentle agitation.[11]
- Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 μL of Chloroform:Methanol:HCl (100:200:3.5 by vol.). b. Add 150 μL of chloroform and 150 μL of 1M HCl to induce phase separation. c. Vortex and centrifuge at 1,000 x g for 5 minutes. d. Carefully collect the lower organic phase containing the lipids.
- TLC Separation and Detection: a. Spot the extracted lipids onto a Silica 60 TLC plate. b.
  Allow the plate to dry completely. c. Develop the TLC plate in a chamber with an appropriate
  mobile phase. d. Dry the plate and expose it to a phosphorimager screen or X-ray film to
  detect the radiolabeled PI(3)P product. e. Quantify the signal intensity to determine kinase
  activity and inhibitor potency.

## Protocol 2: TR-FRET Based Vps34 Kinase Assay (Adapta™ Universal Kinase Assay)

This non-radioactive, homogeneous assay measures ADP formation, which is directly proportional to kinase activity, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

### Materials:

- Recombinant Vps34/Vps15 complex
- PI:PS Lipid Kinase Substrate
- ATP
- Vps34-IN-1
- Adapta<sup>™</sup> Kinase Assay Kit (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer)



- Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MnCl<sub>2</sub>, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT)
- Low-volume 384-well plates (e.g., Corning 3677)
- TR-FRET compatible plate reader

### Procedure:

- Assay Principle: The assay is a competitive immunoassay for ADP. Vps34 produces ADP from ATP. A europium-labeled anti-ADP antibody is mixed with an Alexa Fluor® 647-labeled ADP tracer. In the absence of kinase activity (no ADP produced), the tracer binds to the antibody, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
- Inhibitor Preparation: a. Prepare a serial dilution of Vps34-IN-1 in 100% DMSO at 100x the final desired concentrations. b. Dilute the 100x inhibitor solutions into Kinase Buffer to create 4x final concentration working solutions (the final DMSO concentration in the assay will be 1%).
- Kinase Reaction and Detection: a. To the wells of a 384-well plate, add 2.5 μL of the 4x inhibitor solutions (or 4% DMSO for controls). b. Add 2.5 μL of 4x Vps34 enzyme solution (the optimal concentration, e.g., EC80, should be predetermined in a kinase titration experiment). c. Initiate the reaction by adding 5 μL of a 2x solution of the PI:PS substrate and ATP (e.g., final concentrations of 100 μM and 10 μM, respectively).[12] d. Incubate the reaction for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding 5 μL of the Adapta™ detection solution (containing EDTA, Eu-anti-ADP antibody, and ADP tracer). f. Incubate for 15-30 minutes at room temperature to allow the detection reagents to equilibrate.
- Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor® 647). b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion



The protocols outlined provide robust methods for the in vitro characterization of Vps34 kinase activity and the evaluation of inhibitors such as **Vps34-IN-1**. The choice between the radioactive and TR-FRET assay depends on laboratory capabilities and throughput requirements. The high selectivity and potency of **Vps34-IN-1** make it an invaluable pharmacological tool for elucidating the complex roles of Vps34 in cellular physiology and disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Activation Mechanisms of the VPS34 Complexes [mdpi.com]
- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]



• To cite this document: BenchChem. [Vps34-IN-1 In Vitro Kinase Assay: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194436#vps34-in-1-in-vitro-kinase-assay-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com